![molecular formula C15H26N2O2 B2591880 N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200168-71-2](/img/structure/B2591880.png)
N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in pre-clinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide prevents the production of ribosomes, which are essential for cell growth and division. This leads to the selective killing of cancer cells that have high levels of ribosomal DNA transcription.
Biochemical and Physiological Effects:
N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, or programmed cell death. N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide has also been shown to have anti-angiogenic effects, which means it can prevent the formation of new blood vessels that are essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide is its selectivity for cancer cells that have high levels of ribosomal DNA transcription. This makes it a promising candidate for cancer treatment with minimal side effects. However, N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide is still in the pre-clinical stage, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its use in different types of cancer, including solid tumors. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide in humans.
In conclusion, N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide is a promising small molecule inhibitor that targets RNA polymerase I transcription and has shown potential as a treatment for various types of cancer. Its selectivity for cancer cells with high levels of ribosomal DNA transcription makes it a promising candidate for cancer treatment with minimal side effects. However, more research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other cancer treatments.
Synthesemethoden
The synthesis of N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide involves several steps, including the reaction of 4-cyano-3-trifluoromethylphenyl isocyanate with 1-cyclohexylethylamine to form 4-cyano-3-trifluoromethylphenyl N-(1-cyclohexylethyl)carbamate. This intermediate is then reacted with methyl acrylate to form N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA transcription, which is often observed in cancer cells. N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide has been tested in various pre-clinical models, including breast cancer, multiple myeloma, and acute myeloid leukemia, and has shown promising results in inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-[2-[1-cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-14(18)16(3)11-15(19)17(4)12(2)13-9-7-6-8-10-13/h5,12-13H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVMLKRRXSDTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N(C)C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(1-cyclohexylethyl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

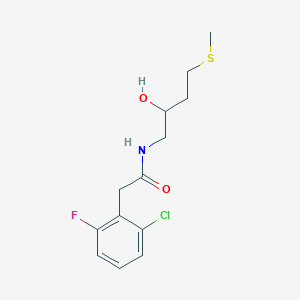
![N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine](/img/structure/B2591798.png)
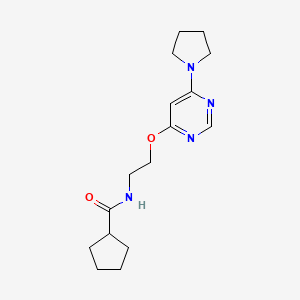
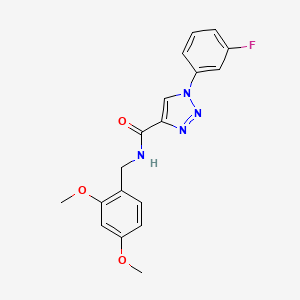
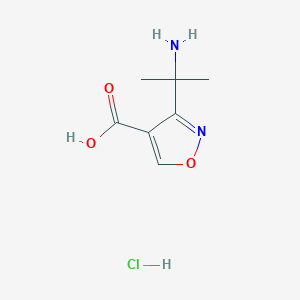
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2591802.png)

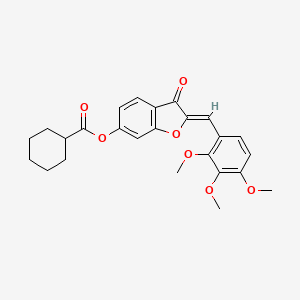

![Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2591813.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide](/img/structure/B2591816.png)
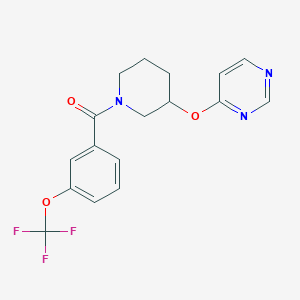
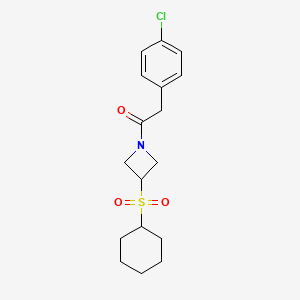
![Methyl 3-[(4-methylphenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)